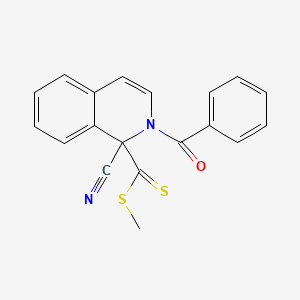
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate
Description
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is a complex organic compound with the molecular formula C17H12N2O It is known for its unique structure, which includes a benzoyl group, a cyano group, and a carbodithioate group attached to an isoquinoline backbone
Properties
CAS No. |
6457-28-9 |
|---|---|
Molecular Formula |
C19H14N2OS2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 2-benzoyl-1-cyanoisoquinoline-1-carbodithioate |
InChI |
InChI=1S/C19H14N2OS2/c1-24-18(23)19(13-20)16-10-6-5-7-14(16)11-12-21(19)17(22)15-8-3-2-4-9-15/h2-12H,1H3 |
InChI Key |
JSYCYHGHIZIJQK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate typically involves the reaction of isoquinoline with benzoyl chloride and potassium cyanide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide and sodium hydrosulfide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar structure but lacks the carbodithioate group.
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar but without the carbodithioate group.
Uniqueness
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


